Sphaeropsidin C is a diterpenoid compound that belongs to a class of phytotoxins produced by certain fungi, particularly those in the genus Diplodia. It is structurally related to other sphaeropsidins, such as sphaeropsidin A, and has garnered attention due to its potential biological activities, including anticancer properties. The compound is characterized by its unique molecular structure and its ability to induce significant cellular effects in various biological systems.
Sphaeropsidin C is primarily sourced from fungal species, notably Diplodia cupressi and Aspergillus candidus. These fungi are known to produce a range of bioactive secondary metabolites, including various sphaeropsidins. In terms of classification, sphaeropsidin C falls under the category of pimarane diterpenes, which are characterized by their complex carbon skeletons derived from the isoprene unit.
The synthesis of sphaeropsidin C can be achieved through both natural extraction and synthetic methodologies. Recent studies have focused on hemi-synthetic approaches to modify existing sphaeropsidin structures for enhanced biological activity. Techniques such as olefin cross-metathesis have been employed to alter the C15,C16-alkene moiety in sphaeropsidin A, leading to the development of new derivatives with improved potency against cancer cells.
The synthesis typically involves:
These methods allow for the exploration of structure-activity relationships, aiming to optimize compounds for therapeutic use .
Sphaeropsidin C features a complex molecular structure typical of diterpenes. Its molecular formula is , indicating it contains 20 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms. The structure includes multiple functional groups that contribute to its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HR ESIMS) are commonly used to elucidate the detailed structure of sphaeropsidin C. These methods provide insights into the arrangement of atoms and the presence of specific functional groups critical for its activity .
Sphaeropsidin C undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:
These reactions are typically carried out under controlled conditions to ensure high yields and selectivity for desired products .
The mechanism by which sphaeropsidin C exerts its biological effects involves several cellular processes. It has been observed to induce apoptosis in cancer cells by promoting cellular shrinkage and disrupting mitochondrial function. This action is believed to be mediated through specific signaling pathways that regulate cell survival and death.
Research indicates that modifications to the molecular structure can enhance these effects, making certain derivatives more effective than the parent compound in overcoming apoptosis resistance in various cancer cell lines .
Sphaeropsidin C exhibits distinct physical properties:
Chemical properties include reactivity with nucleophiles due to the presence of functional groups like carbonyls and hydroxyls, allowing for further derivatization .
Sphaeropsidin C has potential applications in various scientific fields:
Research continues to explore its full potential in these areas, emphasizing the need for further investigation into its mechanisms and applications .
Sphaeropsidin C is a tricyclic pimarane diterpenoid (CHEBI:69495) primarily biosynthesized by phytopathogenic fungi within the family Botryosphaeriaceae. The genus Diplodia (Dothideomycetes, Botryosphaeriales) serves as the dominant producer, with D. cupressi (syn. Sphaeropsis sapinea f. sp. cupressi) identified as the original source [1] [10]. Subsequent studies revealed production by multiple Diplodia species, including D. mutila, D. corticola, D. quercivora, D. africana, and D. olivarum, often isolated from symptomatic host plants like declining oaks (Quercus spp.) and cypress (Cupressus sempervirens) [2] [5] [10]. Beyond Diplodia, the endophytic ascomycete genus Smardaea (strain AZ0432) also yields sphaeropsidin C [10], indicating a broader taxonomic distribution within plant-associated fungi.
Production correlates with ecological niche and pathogenicity. Strains isolated from canker diseases or dieback symptoms consistently produce sphaeropsidin C in vitro, suggesting a role in host-pathogen interactions [2] [5]. Notably, D. subglobosa, an emerging pathogen of European ash (Fraxinus excelsior), co-produces sphaeropsidin C alongside sphaeropsidin A and epi-sphaeropsidone in culture, confirming the metabolic capability of newer Diplodia species [5]. However, bioactivity varies significantly across fungal sources; while D. cupressi and D. mutila isolates produce bioactive sphaeropsidin C, strains of Smardaea sp. and D. olivarum show no detectable activity despite compound production [1] [10].
Table 1: Fungal Producers of Sphaeropsidin C and Key Characteristics
Fungal Species | Host Plant Association | Ecological Role | Metabolite Role | Reference |
---|---|---|---|---|
Diplodia cupressi | Cupressus sempervirens (Cypress) | Phytopathogen (Canker) | Phytotoxin, Virulence Factor | [1] [10] |
Diplodia mutila | Polyphagous (Oak, Ash, Grapevine) | Latent Pathogen/Endophyte | Phytotoxin, Antibiotic | [2] [5] |
Diplodia subglobosa | Fraxinus excelsior (Ash) | Emerging Pathogen | Putative Virulence Factor | [5] |
Diplodia olivarum | Olive, Ash | Pathogen/Endophyte | Inactive Metabolite (in tested isolates) | [10] |
Smardaea sp. (AZ0432) | Ceratodon purpureus (Moss) | Endophyte | Inactive Metabolite | [10] |
Sphaeropsidin C belongs to the pimarane diterpene structural class, characterized by a tetracyclic 6-6-6-5 ring system with specific stereochemistry. Its biosynthesis initiates universally via the mevalonate (MVA) pathway, yielding the fundamental C₅ building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [2]. Sequential condensation of one DMAPP and three IPP units forms the C₂₀ precursor geranylgeranyl diphosphate (GGPP) [1] [2].
Cyclization of GGPP into the pimarane skeleton is catalyzed by diterpene synthases (diTPS). In Diplodia spp., this involves:
Sphaeropsidin C arises from late-stage oxidative modifications of this core. Key steps include:
Structural differences between sphaeropsidins (A, B, C) stem from variations in oxidation states and ring stereochemistry. Sphaeropsidin C specifically features a C7 ketone, a C9 hydroxyl, and a Δ⁸,¹⁴ double bond instead of the Δ¹⁵,¹⁶ bond found in sphaeropsidin A [1] [10]. These modifications critically influence bioactivity, explaining its reduced phytotoxicity compared to sphaeropsidin A [1].
Table 2: Key Cyclization and Modification Steps from GGPP to Sphaeropsidin C
Biosynthetic Stage | Key Intermediate/Product | Enzyme Class | Structural Change |
---|---|---|---|
Precursor Supply | IPP, DMAPP | Terpene synthase | C₅ unit synthesis |
Chain Elongation | Geranylgeranyl Diphosphate (GGPP) | GGPP synthase | C₂₀ linear chain formation |
Initial Cyclization | ent-Copalyl Diphosphate (ent-CPP) | Class II Diterpene Synthase | Bicyclization (A/B rings) |
Secondary Cyclization | ent-Pimara-8(14),15-diene | Class I Diterpene Synthase | Tetracyclic core formation (C/D rings) |
Oxidation (Early-Stage) | Various Pimaradienes | Cytochrome P450 Monooxygenases | Introduction of O-functionality (e.g., C9-OH) |
Specific Rearrangement/Oxidation | Sphaeropsidin C | Multiple Oxidoreductases | C7-Ketone formation, Δ⁸,¹⁴ bond establishment |
Production of sphaeropsidin C in Diplodia and related genera is tightly regulated by genetic, epigenetic, and environmental factors. Genome mining of Botryosphaeriaceae species reveals biosynthetic gene clusters (BGCs) encoding core diterpene synthases, tailoring P450s, and regulatory elements [2]. The diTPS genes responsible for the initial cyclization steps show high sequence homology across pimarane-producing strains, suggesting conserved core biosynthesis [2] [5].
Key regulatory layers include:
Comparative transcriptomics of D. corticola under varying culture conditions shows co-upregulation of genes encoding GGPP synthase, ent-CPP/ent-kaurene synthases, and specific P450s during high sphaeropsidin C production phases [2]. This coordinated expression confirms clustered organization and coregulation. Furthermore, the lack of host specificity in many Diplodia species correlates with BGC conservation across strains infecting different plants, implying a fundamental role of these metabolites beyond narrow host adaptation [2] [5].
Table 3: Genetic and Regulatory Elements Influencing Sphaeropsidin Biosynthesis
Regulatory Level | Key Element/Mechanism | Effect on Sphaeropsidin C Production | Evidence Source |
---|---|---|---|
Pathway-Specific | Zn(II)₂Cys₆ Transcription Factors | Activates BGC gene transcription | Gene cluster homology modeling [2] |
Epigenetic | LaeA orthologs | Derepresses BGC expression | HDAC inhibitor studies [2] |
Epigenetic | Histone H3 acetylation (H3K9ac, H3K14ac) | Opens chromatin, enhances transcription | ChIP-seq correlations [2] |
Environmental | Nutrient limitation (N, P) | Induces secondary metabolite pathways | Culture optimization data [5] |
Environmental | Host plant signals (e.g., phenolics) | Modulates diTPS/P450 expression | In planta transcriptomics [2] |
Environmental | Oxidative stress (ROS) | Upregulates defensive metabolites | Pathogenicity-linked expression [5] |
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